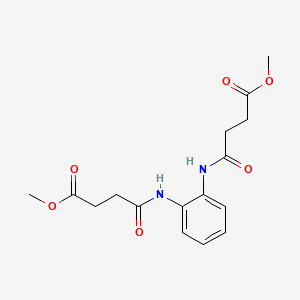

![molecular formula C18H14O4S B5555246 5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole, also known as NBMD, is a chemical compound with potential applications in scientific research. It is a benzodioxole derivative that has been synthesized and studied for its mechanism of action and physiological effects.

Applications De Recherche Scientifique

Endothelin Receptor Antagonism

Research has explored the role of the benzodioxole group in endothelin (ET) receptor antagonists, leading to the development of compounds like A-127722, which exhibits potent antagonism towards ETA and ETB receptor subtypes. Substitution studies with 1- or 2-naphthyl yielded weaker antagonists, highlighting the importance of the benzodioxole moiety in receptor binding affinity and selectivity (Tasker et al., 1997).

Photoinitiation for Free Radical Polymerization

A naphthodioxinone-1,3-benzodioxole derivative has been synthesized and characterized as a novel class of caged one-component Type II photoinitiators for free radical polymerization. This derivative releases a potent photoinitiator upon irradiation, demonstrating the potential for precise control in polymer synthesis processes (Kumbaraci et al., 2012).

Proton Exchange Membranes

Sulfonated polybenzothiazoles containing naphthalene have been synthesized and evaluated as proton exchange membranes (PEMs). These materials exhibit excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities, making them promising candidates for fuel cell applications (Wang et al., 2015).

Antitumor Agents

Compounds derived from Rigosertib, which includes benzyl naphthyl sulfoxides/sulfones, have been investigated for their antitumor properties. Among these, certain derivatives have shown promising in vitro cytotoxicity against various human cancer cell lines while exhibiting low toxicity to normal cells. This highlights the potential of these compounds as antitumor drug candidates, capable of inhibiting tumor cell migration and inducing apoptosis via specific signaling pathways (Tang et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

Based on the similarity to other compounds, it can be hypothesized that it may interact with its targets (like cox-1 and cox-2) and inhibit their activity, thereby reducing the production of prostaglandins and mitigating inflammation .

Biochemical Pathways

If the compound does indeed inhibit cox-1 and cox-2, it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .

Result of Action

If it acts as a cox inhibitor, it could potentially reduce inflammation by decreasing the production of prostaglandins .

Analyse Biochimique

Biochemical Properties

5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in electrophilic aromatic substitution reactions, such as those catalyzing the formation of benzylic halides . The nature of these interactions often involves the formation of resonance-stabilized carbocations, which are crucial intermediates in many biochemical pathways . Additionally, this compound may interact with proteins that facilitate nucleophilic substitution reactions, further influencing its biochemical activity .

Cellular Effects

The effects of 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism . Furthermore, 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit enzymes involved in the synthesis of aromatic compounds by forming stable complexes with the enzyme active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole can change over time. The stability of this compound is influenced by various factors, including temperature and pH. It has been observed that the compound can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that prolonged exposure to 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole can result in sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can become toxic, leading to adverse effects such as oxidative stress and cell death . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole is involved in several metabolic pathways. It interacts with enzymes such as UDP-N-acetylglucosamine 1-carboxyvinyltransferase, which plays a role in the synthesis of peptidoglycan . This interaction can affect the overall metabolic flux and alter the levels of key metabolites . Additionally, the compound may influence the degradation of aromatic compounds through pathways involving ring cleavage and subsequent oxidation .

Transport and Distribution

Within cells and tissues, 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of the compound within tissues can vary, with higher concentrations observed in metabolically active regions .

Subcellular Localization

The subcellular localization of 5-[(naphthalene-2-sulfonyl)methyl]-2H-1,3-benzodioxole is critical for its activity and function. This compound is often found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization . The presence of the compound in these subcellular compartments can influence its biochemical activity and overall cellular effects .

Propriétés

IUPAC Name |

5-(naphthalen-2-ylsulfonylmethyl)-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4S/c19-23(20,11-13-5-8-17-18(9-13)22-12-21-17)16-7-6-14-3-1-2-4-15(14)10-16/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNBKOPGOOCFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)